(S)-L 365260, commonly referred to as L-365,260, is a selective antagonist of the cholecystokinin B receptor (CCK-B). This compound has garnered significant attention in pharmacological research due to its ability to selectively inhibit CCK-B receptors, which play a crucial role in various physiological processes, including digestion and pain modulation. The stereochemistry of L-365,260 at the C-3 position is critical for its receptor selectivity and binding affinity.
L-365,260 was originally developed as part of research into non-peptide antagonists for CCK receptors. It is classified under the category of small organic molecules with specific activity against CCK-B receptors. The compound is synthesized from precursors that allow for the introduction of the necessary functional groups and stereochemistry required for its activity.
The synthesis of L-365,260 involves several key steps that ensure the correct stereochemistry and functionalization. The process typically starts with the preparation of intermediate compounds that undergo various reactions such as alkylation and coupling to form the final product.
Technical Details:
L-365,260 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific stereochemistry at the C-3 position is essential for its selective binding to CCK-B receptors.
Data:
L-365,260 participates in various chemical reactions that are crucial for its function as a receptor antagonist.
Technical Details:
The mechanism of action of L-365,260 involves competitive inhibition of the CCK-B receptor. By binding to this receptor, L-365,260 prevents endogenous ligands such as cholecystokinin from exerting their effects.
Data:
L-365,260 is primarily used in pharmacological research aimed at understanding the role of CCK-B receptors in various physiological processes and diseases. Its applications include:
(S)-L 365260 emerged in the late 1980s as part of a concerted effort to develop non-peptide antagonists targeting cholecystokinin (CCK) receptors. Its identification stemmed from systematic structure-activity relationship (SAR) studies of benzodiazepine derivatives, which revealed that subtle stereochemical modifications profoundly influenced receptor selectivity. Researchers at Merck Sharp & Dohme identified the S-enantiomer as a high-affinity, selective antagonist of the CCK-B receptor subtype (also termed the gastrin/CCK-B receptor), distinguishing it from the less active R-enantiomer [1] [6]. This discovery was pivotal in neuroscience and gastroenterology, as it provided the first tool to selectively probe CCK-B receptor functions without cross-reactivity with the peripheral CCK-A receptor. The compound’s development marked a shift from peptide-based ligands to metabolically stable small molecules, enabling in vivo studies of CCKergic pathways [3] [7].
(S)-L 365260, chemically designated as (S)-N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea, belongs to the 1,4-benzodiazepine class. Its S-configuration at the C3 position of the diazepine ring is critical for binding specificity. Functionally, it acts as a competitive and stereoselective antagonist at the CCK-B receptor, exhibiting nanomolar affinity (Ki = 1.9–2.0 nM) for brain and gastric CCK-B receptors, while showing >100-fold lower affinity for CCK-A receptors (Ki = 280–300 nM) [3] [6] [10]. The CCK-B receptor, a Gq/11-protein coupled receptor (GPCR), mediates responses to both sulfated CCK-8 and gastrin. (S)-L 365260’s selectivity arises from its ability to occupy the orthosteric binding pocket of CCK-B receptors, thereby blocking downstream signaling cascades like phospholipase C (PLC) activation and inositol trisphosphate (IP3) production [7] [10].
As the first selective CCK-B antagonist, (S)-L 365260 became an indispensable tool for dissecting the physiological and pathological roles of CCK-B receptors. In neurogastroenterology, it illuminated CCK-B/gastrin receptor involvement in gastric acid secretion and mucosal defense [1]. In neuroscience, it revealed CCKergic modulation of opioid analgesia, emotional processing, and associative learning [4] [5] [8]. Its ability to cross the blood-brain barrier facilitated explorations of central CCK-B functions in anxiety, panic disorders, and opioid tolerance, positioning it as a prototype for targeting neuropeptide systems in brain disorders [5] [7] [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5